molecular formula C19H14N4O4S B2548577 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 865182-78-1

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No.: B2548577
CAS No.: 865182-78-1
M. Wt: 394.41
InChI Key: XKFVFJUJCFDEDY-VZCXRCSSSA-N
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Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a complex synthetic compound designed for advanced chemical and pharmaceutical research. It features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, which include antitumor, antifungal, and antibacterial properties . The molecular architecture integrates key functional groups: a 4-nitrobenzamide moiety and a prop-2-yn-1-yl (propargyl) side chain. The position of the nitro group on the benzamide ring is a critical parameter, as studies on similar N-(benzo[d]thiazol-2-yl)nitrobenzamide systems have demonstrated that the substituent's location significantly influences the compound's solid-state arrangement, electronic characteristics, and optical properties . The propargyl group offers a versatile handle for further chemical modification via click chemistry, enabling researchers to create derivatives or conjugate the molecule to other entities. This compound is primarily of interest in material science and drug discovery as a building block or precursor. Researchers value its potential in developing nonlinear optical (NLO) materials, studying electron donor-acceptor systems, and investigating fluorescence properties . The acetamido group at the 6-position of the benzothiazole ring further enhances the molecule's complexity and potential for specific intermolecular interactions, such as hydrogen bonding, which can be crucial for crystal engineering and supramolecular chemistry studies . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-3-10-22-16-9-6-14(20-12(2)24)11-17(16)28-19(22)21-18(25)13-4-7-15(8-5-13)23(26)27/h1,4-9,11H,10H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFVFJUJCFDEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structural features and potential biological activities have garnered attention in scientific research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

The molecular formula of this compound is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 355.46 g/mol. The compound features a thiazole ring fused with an acetamido group and a nitrobenzamide moiety, contributing to its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, which can lead to various pharmacological effects. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : Interactions with receptors can alter signaling pathways, influencing cellular responses.
  • Radical Formation : Similar compounds have been shown to generate reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Reference
HL-60 (Leukemia)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Cytotoxicity in Leukemia Cells

A study investigated the cytotoxic effects of the compound on HL-60 leukemia cells. The results indicated that treatment with the compound led to increased apoptosis, as evidenced by annexin V staining and caspase activation assays.

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Synthesis Method Bioactivity Highlights
Target Compound (Z)-N-(6-acetamido-3-(propynyl)benzothiazol-2-ylidene)-4-nitrobenzamide C₁₉H₁₅N₅O₄S 425.42 Nitro, acetamido, propynyl Likely Pd-catalyzed coupling Kinase inhibition (hypothesized)
6d C₁₈H₁₄N₆O₃S₂ 450.47 Nitrobenzothiazole, thiadiazole-thio Nucleophilic substitution VEGFR-2 IC₅₀ = 0.89 µM
6b C₂₁H₁₈N₅O₄ 404.14 Nitrophenyl, triazole Cu-catalyzed cycloaddition Anticancer screening (reported)
4h C₂₁H₁₈ClN₅O₂S 443.91 Chlorophenyl, acryloyl Condensation reaction Fluorescence activity (assumed)

Key Findings and Implications

  • Structural Impact on Bioactivity : The nitro group in the target compound and 6d enhances kinase inhibition, while sulfamoyl () or chloro () substituents prioritize solubility or fluorescence.
  • Synthesis Complexity : Copper-catalyzed cycloadditions () are efficient for triazoles but may introduce impurities compared to palladium-mediated methods for propynyl incorporation.
  • Stereochemical Considerations: The (Z)-configuration in the target compound likely optimizes spatial alignment with biological targets, a factor absent in non-stereospecific analogs like 6b .

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